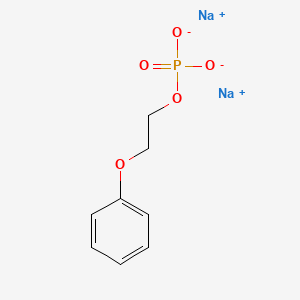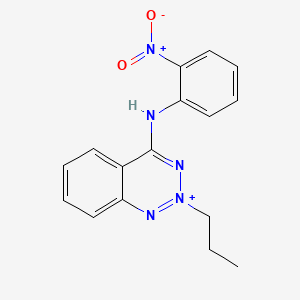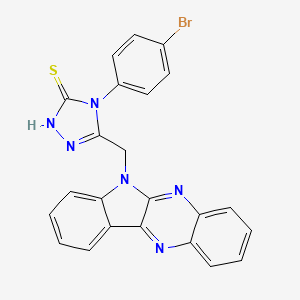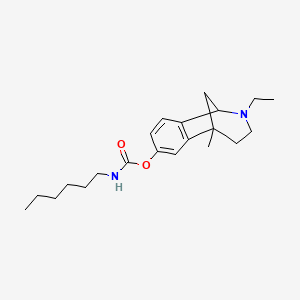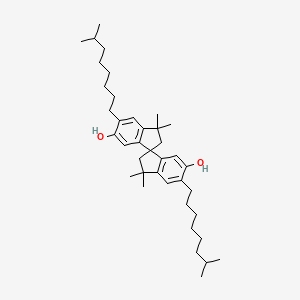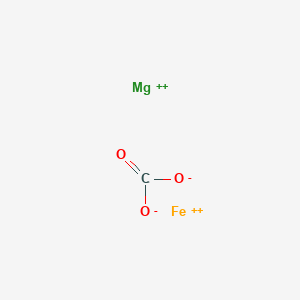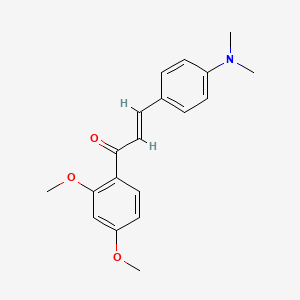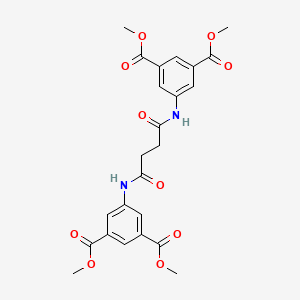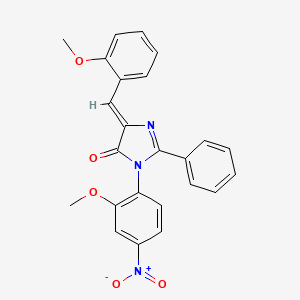
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes isotridecyl, dibutyl, and 1-oxoisooctadecyl groups attached to a stannyl (tin) center through a thio (sulfur) linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate typically involves multiple steps. The process begins with the preparation of the stannyl precursor, which is then reacted with isotridecyl and 1-oxoisooctadecyl groups under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous monitoring and adjustment of parameters to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the stannyl center or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different organotin oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate involves its interaction with molecular targets through its stannyl center and functional groups. The compound can form complexes with other molecules, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin compounds: These compounds share the stannyl center but have different alkyl groups attached.
Organotin oxides: These compounds have oxygen atoms bonded to the tin center, leading to different chemical properties.
Isotridecyl derivatives: Compounds with isotridecyl groups but different functional groups attached to the stannyl center.
Uniqueness
Isotridecyl 3-((dibutyl((1-oxoisooctadecyl)oxy)stannyl)thio)propionate is unique due to its specific combination of functional groups and stannyl center. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
84803-43-0 |
|---|---|
Molekularformel |
C42H84O4SSn |
Molekulargewicht |
803.9 g/mol |
IUPAC-Name |
[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2S.2C4H9.Sn/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h17H,3-16H2,1-2H3,(H,19,20);15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
UPDKSZOLCJZVBD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


